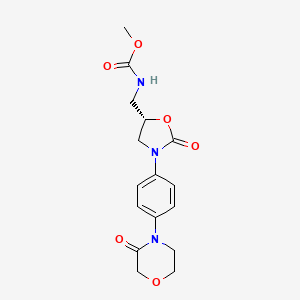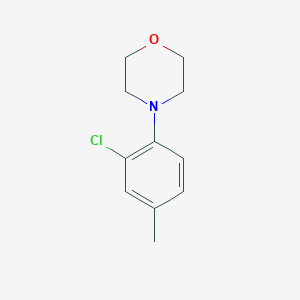
4-(2-Chloro-4-methylphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methylphenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines containing a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to the morpholine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)morpholine typically involves the reaction of 2-chloro-4-methylphenylamine with morpholine under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a catalyst like thionyl chloride. The reaction is carried out at a controlled temperature, often around 40°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-4-methylphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholines, while oxidation and reduction reactions can produce oxides and amines, respectively .
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-methylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloro-4-methoxyphenyl)morpholine
- 4-(2-Chloro-4-methylphenyl)thiazole
Uniqueness
4-(2-Chloro-4-methylphenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
4-(2-chloro-4-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-3-11(10(12)8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
MPTVSCITGCCNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


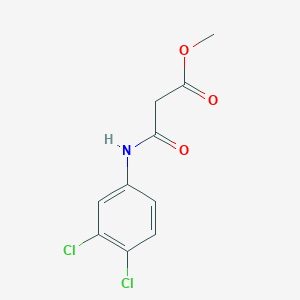
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
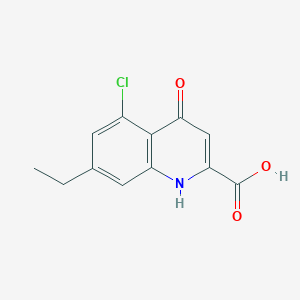
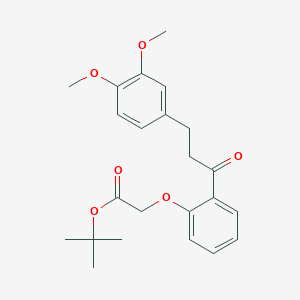
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
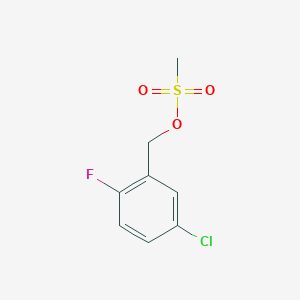

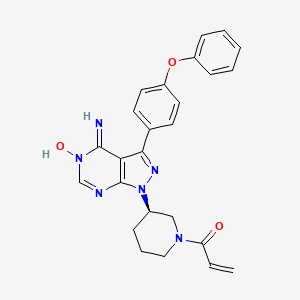
![1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)

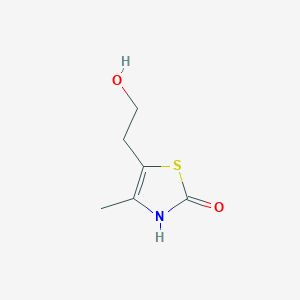
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
